1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWLMZZAKYYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of the cyclobutane ring with a 3,5-dichlorophenyl group, often using a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or mechanical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of the dichlorophenyl and difluorocyclobutane moieties may allow it to interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenation Patterns
- Dichlorophenyl vs. However, fluorine’s stronger electron-withdrawing effect may improve metabolic stability in difluorophenyl derivatives .
- Fluorine on Cyclobutane: The 3,3-difluorocyclobutane moiety introduces additional ring strain and polar C–F bonds, which may stabilize transition states in enzymatic interactions or alter solubility profiles compared to non-fluorinated cyclobutanes (e.g., ) .
Functional Group Interactions
- Carboxylic Acid vs. Amine : The carboxylic acid group in the target compound enables hydrogen bonding and salt formation, contrasting with the amine group in 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (), which may target different biological receptors (e.g., ion channels vs. G-protein-coupled receptors) .
- Lactam vs.
Biological Activity
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and chemical databases.
The molecular formula of this compound is . It features a cyclobutane core substituted with a dichlorophenyl group and difluoromethyl groups, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of oncology and inflammation. Its mechanism of action is primarily linked to its ability to inhibit specific enzymes and pathways involved in tumor growth and inflammatory responses.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in certain cancers. By targeting these enzymes, the compound may reduce tumor proliferation and induce apoptosis in cancer cells .
-
Case Studies :
- A study involving murine models demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models of IDH-mutant glioma .
- In vitro assays revealed that the compound effectively reduced cell viability in various cancer cell lines, including glioblastoma and acute myeloid leukemia (AML) cells.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Data Table: Biological Activity Summary
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance, variations in the fluorine substitution pattern have been linked to improved potency against IDH-mutant tumors .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. The half-life allows for once-daily dosing, which is advantageous for patient compliance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling a 3,5-dichlorophenyl precursor (e.g., 3,5-dichlorobenzaldehyde) with a difluorocyclobutane intermediate. For cyclobutane formation, [2+2] photocycloaddition or ring-closing metathesis may be employed . The dichlorophenyl group is typically introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, with base-mediated decarboxylation to install the carboxylic acid . Solvent choice (e.g., ethanol or dichloromethane) and temperature control (0–25°C) are critical to avoid side reactions like over-fluorination or ring-opening. Yields range from 40–70% depending on purification methods (e.g., silica gel chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹⁹F NMR : Distinct doublets for the two geminal fluorine atoms (δ −88 to −91 ppm, J ≈ 53 Hz) confirm the difluorocyclobutane motif .
- ¹H NMR : The cyclobutane protons appear as complex multiplets (δ 2.5–3.5 ppm), while aromatic protons from the dichlorophenyl group resonate as a singlet (δ 7.4–7.6 ppm) due to symmetry .
- IR : A strong carbonyl stretch (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) are diagnostic .
- X-ray crystallography : Resolves spatial arrangement of substituents on the strained cyclobutane ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions, given the electron-withdrawing effects of chlorine and fluorine?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. The 3,5-dichlorophenyl group withdraws electron density via inductive effects, polarizing the cyclobutane ring and making the carboxylic acid proton more acidic (predicted pKa ~2.5–3.0). Fluorine’s electronegativity further stabilizes transition states in SN2 reactions at the cyclobutane carbon . Software like Gaussian or ORCA can simulate substituent effects on bond angles and strain energy (~25–30 kcal/mol for cyclobutane) .
Q. What experimental strategies resolve contradictions in reported melting points or solubility data across studies?
- Methodological Answer : Discrepancies often arise from polymorphism or residual solvents. To address this:
- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Use Karl Fischer titration to quantify water content, which impacts solubility in polar solvents (e.g., DMSO vs. hexane).
- Compare recrystallization solvents: Ethanol/water mixtures yield different crystal habits than acetonitrile .
Q. How does the compound’s stability under oxidative or photolytic conditions impact its utility in long-term biological assays?
- Methodological Answer :
- Oxidative stability : Test via accelerated degradation with H₂O₂ (3% v/v) at 40°C. LC-MS monitoring reveals decomposition products (e.g., dechlorinated or defluorinated derivatives) .
- Photostability : Expose to UV light (λ = 254 nm) for 24 hours. The cyclobutane ring may undergo retro-[2+2] reactions, forming alkene byproducts detectable by GC-MS .
- Mitigation: Store in amber vials under argon and add antioxidants (e.g., BHT) for bioassays .
Data-Driven Insights
Q. What role do steric and electronic effects play in modulating the compound’s biological activity, and how can SAR studies be optimized?
- Methodological Answer :
- Replace the dichlorophenyl group with electron-rich (e.g., 3,5-dimethoxyphenyl) or bulky (e.g., naphthyl) analogs to assess steric tolerance in enzyme binding pockets.
- Fluorine’s electronegativity enhances membrane permeability (logP ≈ 2.8 predicted via ClogP), but excessive halogenation may reduce solubility.
- Use in vitro assays (e.g., CYP450 inhibition) paired with molecular docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .
Q. How can researchers reconcile discrepancies in reported reaction yields when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Heat dissipation : Exothermic steps (e.g., cyclization) require jacketed reactors for temperature control at scale.
- Purification : Switch from column chromatography to fractional crystallization for cost-effectiveness.
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% in coupling reactions to minimize metal residues without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
